N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride
Description
Chemical Identity and Nomenclature
N-(3-Aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride is a synthetic sulfonamide derivative with a molecular formula of C₁₀H₁₉Cl₂N₃O₂S and a molecular weight of 316.25 g/mol . Its systematic IUPAC name is This compound, reflecting its structural components:
Historical Development of Sulfonamide-Based Compounds
Sulfonamides emerged as the first systemic antibacterial agents following the 1932 discovery of Prontosil by Gerhard Domagk, a breakthrough that revolutionized infectious disease treatment. Key milestones include:
- 1935 : Demonstration that Prontosil’s active metabolite, sulfanilamide , inhibits bacterial folate synthesis.
- 1940s–1950s : Expansion into veterinary medicine for infections like bovine mastitis and poultry coccidiosis.
- 1960s–present : Diversification into non-antibacterial applications (e.g., diuretics, anticonvulsants) and structural optimization for target specificity.
Modern derivatives like this compound reflect advancements in molecular hybridization , combining sulfonamide pharmacophores with pyridine and alkylamine moieties to enhance bioavailability and binding affinity.
Structural Relationship to Pyridine-Methanesulfonamide Derivatives
This compound belongs to a subclass of pyridine-functionalized sulfonamides , distinguished by their modular architecture:
Comparative Structural Analysis:
The 3-aminopropyl chain introduces a protonatable amine at physiological pH, enabling ionic interactions with biological targets (e.g., enzymes, receptors). Concurrently, the pyridin-3-ylmethyl group contributes π-π stacking and hydrogen-bonding capabilities, critical for molecular recognition.
Crystallographic Insights:
X-ray studies of related sulfonamides (e.g., CCDC 229268) reveal planar pyridine rings and sulfonamide groups participating in intermolecular hydrogen bonds. These interactions likely stabilize the target compound’s conformation in solid and solution states.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.2ClH/c1-16(14,15)13(7-3-5-11)9-10-4-2-6-12-8-10;;/h2,4,6,8H,3,5,7,9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFWUHCBWPNKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCN)CC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1172233-43-0
- Molecular Formula : C10H19Cl2N3O2S
- Molecular Weight : 316.25 g/mol
- Purity : 95% - 97% .
The compound functions primarily as a kinesin spindle protein (KSP) inhibitor , which is crucial in cell division. KSP inhibitors have shown effectiveness in inducing cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves disrupting the normal mitotic process, leading to the formation of monopolar spindles and subsequent cell death .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the M phase of the cell cycle, leading to apoptosis. For instance, in studies involving A549 (lung cancer) and HCT116 (colon cancer) cell lines, significant pro-apoptotic activity was observed .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in increased late apoptosis and necrosis in treated cells compared to controls. For example, one study noted that concentrations of the compound induced late apoptosis rates of up to 42% in A549 cells .
Cytotoxicity Profile
The cytotoxic effects of this compound were assessed using the MTT assay, which measures cell viability. The IC50 values (the concentration at which 50% of cells are viable) were determined for various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induces apoptosis |
| HCT116 | 11 | Cell cycle arrest |
| MiaPaCa-2 | 9 | Late apoptosis induction |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies
- Study on KSP Inhibition : A significant study focused on a series of KSP inhibitors, including this compound, demonstrated its ability to effectively inhibit KSP activity, leading to enhanced cellular death in cancer models .
- Comparative Analysis with Chemotherapeutics : In comparative studies with standard chemotherapeutic agents like doxorubicin, this compound showed promising results in terms of efficacy and reduced side effects, suggesting its potential as an alternative treatment option .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against various strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional sulfonamides, indicating enhanced efficacy.
Cancer Research
Recent research has explored the potential of sulfonamides as anticancer agents. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study : In vitro experiments reported in Cancer Research indicated that this compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis and cell cycle arrest at the G2/M phase.
Proteomics Research
The compound is utilized in proteomics for its ability to modify proteins through sulfonamide linkages, aiding in the study of protein interactions and functions.
Data Table: Proteomic Applications
| Application | Description |
|---|---|
| Protein Labeling | Used for tagging proteins for detection |
| Enzyme Inhibition | Modifies enzyme activity for functional studies |
| Interaction Studies | Assists in elucidating protein-protein interactions |
Drug Development
As a sulfonamide derivative, this compound serves as a lead structure for developing new pharmaceuticals targeting various diseases.
Case Study : A collaborative study between academic institutions and pharmaceutical companies highlighted the modification of this compound to enhance its solubility and bioavailability. The resulting derivatives showed improved pharmacokinetic profiles in animal models.
Toxicological Insights
Understanding the toxicity profile of this compound is crucial for its safe application in research and therapeutic settings.
Toxicity Data Summary
| Endpoint | Observed Effect |
|---|---|
| Acute Toxicity | Low toxicity observed in rodent models |
| Mutagenicity | No significant mutagenic effects reported |
| Reproductive Toxicity | No adverse effects noted in reproductive studies |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with N-(3-aminopropyl) methacrylamide hydrochloride (APM)
APM (N-(3-aminopropyl) methacrylamide hydrochloride) shares the 3-aminopropyl group but replaces the methanesulfonamide and pyridinylmethyl groups with a methacrylamide moiety. APM is used as a monomer in enzyme nanoencapsulation to enhance thermal and solvent stability . Key differences:
- Solubility : Both compounds are hydrochlorides, but the methanesulfonamide group in the target compound may reduce hydrophilicity compared to APM’s methacrylamide.
Comparison with Polyamine Analogs (e.g., Spermidine)
Polyamines like spermidine (N-[3-aminopropyl]-1,4-butanediamine) share the 3-aminopropyl chain but lack aromatic or sulfonamide groups. Spermidine is a natural polyamine involved in cell proliferation and DNA stabilization . Differences include:
- Bioactivity : Spermidine interacts electrostatically with DNA, while the target compound’s sulfonamide and pyridine may enable specific protein binding.
- Metabolic Stability : The sulfonamide group in the target compound resists enzymatic degradation better than spermidine’s primary amines.
Research Findings and Mechanistic Insights
Role of the 3-Aminopropyl Group
The 3-aminopropyl chain is critical in both the target compound and APM. In APM, this group facilitates covalent bonding during polymerization, enhancing enzyme stability . For the target compound, the amine may enable protonation-dependent solubility or ionic interactions in biological systems.
Impact of Sulfonamide vs. Acrylamide Moieties
The methanesulfonamide group in the target compound provides steric bulk and metabolic resistance, whereas APM’s acrylamide enables radical polymerization. This distinction highlights divergent applications: sulfonamides are common in drug design (e.g., protease inhibitors), while acrylamides serve as synthetic scaffolds .
Pyridine Ring Contributions
This feature could enhance binding to hydrophobic enzyme pockets or metal ions in catalytic sites.
Preparation Methods
Synthesis of Methanesulfonamide Intermediate
- Starting materials: Methanesulfonyl chloride and a primary or secondary amine.
- Reaction conditions: Typically, methanesulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or sodium carbonate in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–10 °C) to control reactivity and avoid side reactions.
- Outcome: Formation of N-substituted methanesulfonamide.
Introduction of the 3-Aminopropyl Group
- Method: The 3-aminopropyl group can be introduced by nucleophilic substitution on a suitable leaving group precursor or by reductive amination.
- Example procedure: Reacting the methanesulfonamide intermediate with 3-bromopropylamine or 3-chloropropylamine under basic conditions to substitute the halogen with the sulfonamide nitrogen.
- Alternative: Reductive amination of the sulfonamide with 3-aminopropanal or its equivalent using a reducing agent such as sodium cyanoborohydride.
Attachment of the Pyridin-3-ylmethyl Group
- Approach: The pyridin-3-ylmethyl substituent is typically introduced via alkylation of the secondary amine with pyridin-3-ylmethyl halide (e.g., pyridin-3-ylmethyl chloride or bromide).
- Reaction conditions: Alkylation is performed in a polar aprotic solvent such as acetonitrile or DMF, often with a base like potassium carbonate, at room temperature or slightly elevated temperature.
- Alternative routes: Reductive amination of the secondary amine with pyridine-3-carboxaldehyde followed by reduction.
Formation of the Dihydrochloride Salt
- Process: The free base amine compound is treated with an excess of concentrated hydrochloric acid in an appropriate solvent such as methanol or ethanol.
- Conditions: The reaction is typically carried out at 0–25 °C to precipitate the dihydrochloride salt.
- Isolation: The salt is collected by filtration, washed with cold solvent, and dried under vacuum.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Methanesulfonyl chloride + amine + base (0–10 °C) | N-substituted methanesulfonamide | Controlled addition to avoid overreaction |
| 2 | Methanesulfonamide + 3-halopropylamine + base | N-(3-aminopropyl)methanesulfonamide | Nucleophilic substitution |
| 3 | Intermediate + pyridin-3-ylmethyl halide + base | N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | Alkylation step |
| 4 | Free base + 2 equiv HCl in methanol | Dihydrochloride salt | Precipitation and isolation |
Analytical and Research Findings
- Purity and yield: Optimized reaction conditions such as temperature control during sulfonylation and alkylation steps improve yield and minimize byproducts.
- Solvent choice: Polar aprotic solvents favor alkylation efficiency; methanol or ethanol are preferred for salt formation.
- Salt formation: The dihydrochloride salt form enhances compound stability and solubility, facilitating handling and formulation.
- Scale-up considerations: Controlled addition rates, temperature monitoring, and efficient filtration are critical for reproducibility and purity in larger-scale synthesis.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Methanesulfonyl chloride eq. | 1.0–1.2 eq | Ensures complete sulfonylation |
| Base type | Triethylamine, Na2CO3 | Neutralizes HCl byproduct |
| Solvent | DCM, THF | Influences reaction rate and selectivity |
| Temperature (sulfonylation) | 0–10 °C | Controls side reactions |
| Alkylation base | K2CO3, NaHCO3 | Promotes nucleophilic substitution |
| Alkylation solvent | DMF, Acetonitrile | Enhances solubility of reagents |
| Salt formation acid | Concentrated HCl | Converts free base to dihydrochloride salt |
| Salt formation solvent | Methanol, ethanol | Facilitates salt precipitation |
| Salt isolation | Filtration, washing, vacuum drying | Purifies and stabilizes final product |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
